3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
3-Benzamido-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a branched pentan-2-yl group at position 5 and a benzamide moiety at position 2. This structural architecture aligns with the broader class of thiadiazole derivatives, which are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Synthesis of such compounds typically involves coupling reactions between acyl chlorides or carboxylic acids and aminothiadiazoles under reflux conditions, as demonstrated in related studies . Characterization employs spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry, with structural elucidation often supported by X-ray crystallography using software like SHELX .
Properties
IUPAC Name |
3-benzamido-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-8-14(2)20-24-25-21(28-20)23-19(27)16-11-7-12-17(13-16)22-18(26)15-9-5-4-6-10-15/h4-7,9-14H,3,8H2,1-2H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFOZBOUCJIRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The thiadiazole ring plays a crucial role in its biological activity by interacting with various cellular components .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs.
Heterocycle Modifications : Replacement of thiadiazole with oxadiazole () reduces sulfur-mediated hydrophobic interactions but introduces oxygen-based hydrogen bonding . Saturated rings () lower aromaticity, likely reducing π-π stacking but improving metabolic stability .
Branched Aliphatic Chains : The pentan-2-yl group in the target compound may enhance lipophilicity compared to pyridin-2-yl analogs (), influencing membrane permeability .
Q & A
Q. How can this compound be repurposed for non-therapeutic applications (e.g., materials science or environmental chemistry)?
- Methodological Answer :
- Catalysis : Test its thiadiazole moiety as a ligand in transition-metal complexes for CO₂ reduction .
- Sensor Development : Functionalize graphene oxide with the compound to detect heavy metals via fluorescence quenching .
- Environmental Fate Studies : Use GC-MS to track biodegradation pathways in soil microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
